(4-Nitrobenzylidene)malonic acid
Description
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylidene]propanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c12-9(13)8(10(14)15)5-6-1-3-7(4-2-6)11(16)17/h1-5H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHMFODFBLWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
(4-Nitrobenzylidene)malonic acid belongs to the benzylidene-malonic acid family, where substituents on the aromatic ring significantly influence properties:
- Nitro Group (Electron-Withdrawing) : The 4-nitro group enhances acidity of the carboxylic groups due to its strong electron-withdrawing nature, increasing reactivity in condensation and polymerization reactions. This contrasts with electron-donating groups (e.g., methoxy in N-(4-Methoxybenzylidene)-4-butylaniline) that reduce acidity and alter conjugation .
- Amino vs. Nitro Derivatives: In 4-nitrobenzyl amine (), the nitro group stabilizes negative charges, whereas amino groups (e.g., 4-aminobenzoic acid) increase nucleophilicity. Such differences impact applications in molecular devices and pharmaceuticals .
Table 1: Substituent Effects on Benzylidene-Malonic Acid Derivatives
Comparison with Parent Dicarboxylic Acids
Malonic acid and its derivatives (maleic, oxalic) exhibit distinct behaviors:
- Biological Activity : Malonic acid inhibits fungal growth (e.g., Sclerotinia sclerotiorum) by disrupting sclerotia formation and downregulating virulence genes. Maleic acid shows stronger inhibition (67.6% vs. 9.98% for malonic acid at 2 mg/mL), suggesting substituents like nitro groups in this compound may modulate bioactivity .
- Aerosol Behavior : Malonic acid forms liquid-like aggregates with water at higher temperatures, unlike oxalic acid, due to its flexible methylene group (O:C ratio = 1.33 vs. 1.0 for oxalic acid). The nitrobenzylidene group may reduce hydrophilicity, altering cloud condensation nucleus activity .
Table 2: Key Properties of Dicarboxylic Acids
| Acid | O:C Ratio | Hydrophilicity | Biological Role |
|---|---|---|---|
| Malonic | 1.33 | Moderate | Fungal inhibition, flavoring |
| Oxalic | 1.0 | High | Mineral formation, toxicity |
| Maleic | 1.0 | Low | Polymer precursor |
Radical Reactivity
Malonic acid forms malonyl radicals under UV irradiation, critical in the Belousov-Zhabotinsky reaction. The nitro group in this compound may stabilize radicals, altering decomposition pathways compared to unsubstituted malonic acid .
Q & A
Q. What are the synthetic pathways for (4-nitrobenzylidene)malonic acid, and how can reaction conditions be optimized?
this compound is typically synthesized via a Knoevenagel condensation between malonic acid and 4-nitrobenzaldehyde. Key parameters include:
- Catalyst selection : Use piperidine or ammonium acetate to facilitate the reaction.
- Solvent optimization : Ethanol or acetic acid under reflux (80–100°C) improves yield .
- Purification : Recrystallization from ethanol/water mixtures enhances purity. Monitor by TLC (silica gel, 1:1 ethyl acetate/hexane) .
Q. How does the molecular structure of this compound influence its reactivity in organic synthesis?
The molecule features:
- Two carboxyl groups : Enable esterification, amidation, or coordination with metal ions.
- Nitrobenzylidene moiety : Acts as an electron-withdrawing group, enhancing electrophilic character for nucleophilic additions.
- Conjugated double bond : Facilitates UV-Vis absorption (λmax ~300 nm), useful for photochemical studies . Computational modeling (e.g., DFT) can predict reaction sites and stability .
Q. What role does this compound play in biochemical pathways?
While not directly involved in natural metabolic cycles, its structural analogs (e.g., malonyl-CoA) are critical in fatty acid biosynthesis. Researchers use it to:
- Inhibit enzymes : Competes with malonate in succinate dehydrogenase assays .
- Probe redox activity : Nitro group reduction generates intermediates detectable via cyclic voltammetry .
Advanced Research Questions
Q. How can researchers address discrepancies in cytotoxicity data for this compound derivatives?
Cytotoxicity assays (e.g., WST-1) may yield variability due to:
- Concentration gradients : Test 0.0015–15 mg/mL ranges in triplicate to identify dose-dependent effects .
- Cell line specificity : Compare results across MG63 osteosarcoma, HEK293, and primary cells.
- Metabolic interference : Confirm via LC-MS that the compound does not artifactually reduce tetrazolium salts .
Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 238 → 194 (quantifier) and 238 → 150 (qualifier) .
- GC-MS derivatization : Trimethylsilylation (BSTFA) enhances volatility. Calibrate with deuterated malonic acid (d4) as an internal standard .
- Validation : Ensure linearity (R² >0.99), LOD <0.1 µg/mL, and recovery rates 85–115% .
Q. How do molecular dynamics simulations inform the environmental behavior of this compound aerosols?
Simulations reveal:
- Hydrophilicity : The O:C ratio (0.67) promotes water adsorption, forming liquid-like aggregates at >250 K .
- Phase transitions : Below 200 K, water adsorbs onto solid acid grains, affecting cloud condensation nuclei activity . Compare with oxalic acid (O:C = 1.0) to assess aerosol persistence .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
